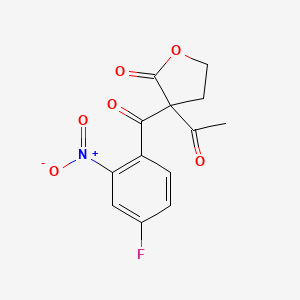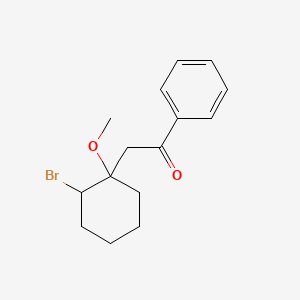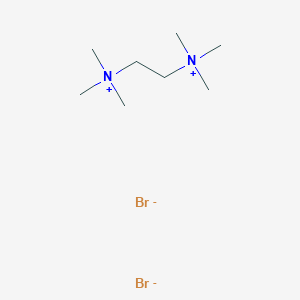![molecular formula C17H16N2O2 B14515662 Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate CAS No. 62513-31-9](/img/structure/B14515662.png)
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a benzimidazole ring fused with a benzene ring and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then alkylated with methyl iodide to introduce the methyl group. The resulting compound is then esterified with methyl benzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal triflates or sulfamic acid may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate involves its interaction with biological macromolecules. The benzimidazole ring can bind to DNA, interfering with its replication and transcription processes. This binding can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methyl 1H-benzimidazole-2-carboxylate: A similar compound with a carboxylate group instead of a benzoate ester.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: A derivative with an ethanamine group.
Uniqueness
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the benzoate ester can enhance its ability to penetrate cell membranes, making it more effective in biological applications compared to simpler benzimidazole derivatives .
Properties
CAS No. |
62513-31-9 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl 2-[(1-methylbenzimidazol-2-yl)methyl]benzoate |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)11-12-7-3-4-8-13(12)17(20)21-2/h3-10H,11H2,1-2H3 |
InChI Key |
FRZLJIMSOWWCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


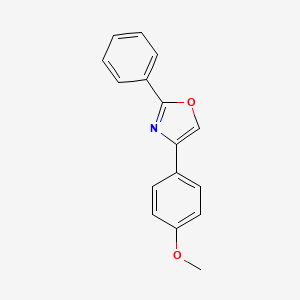
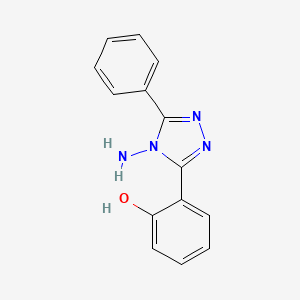



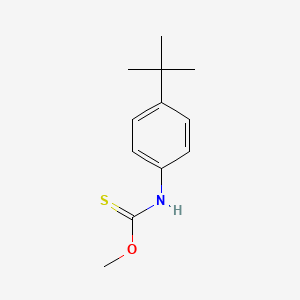
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)

